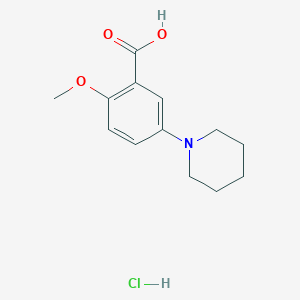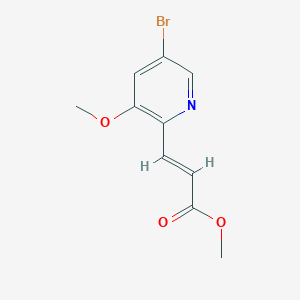![molecular formula C13H13N3O B1451187 2-ベンジル-6,7-ジヒドロ-5H-ピロロ-[3,4-d]ピリミジン-4-オール CAS No. 1220038-67-4](/img/structure/B1451187.png)
2-ベンジル-6,7-ジヒドロ-5H-ピロロ-[3,4-d]ピリミジン-4-オール
概要
説明
Synthesis Analysis
科学的研究の応用
抗菌活性
ピロロピラジン誘導体(ピロロピリミジンを含む)は、顕著な抗菌活性を示しています . これらの誘導体は、さまざまな細菌種および真菌種に対して効果的であり、新しい抗菌薬の開発における潜在的な候補となっています .
抗炎症活性
これらの化合物は、抗炎症特性も示しています . これは、関節炎や炎症性腸疾患などの炎症を特徴とする疾患の治療に使用できることを示唆しています .
抗ウイルス活性
ピロロピラジン誘導体は、抗ウイルス活性を示しています . これは、新しい抗ウイルス薬の開発における潜在的な候補となっています .
抗酸化活性
これらの化合物は、抗酸化特性を示しています . 抗酸化物質は、環境やその他のストレスに対する反応として、体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です .
抗腫瘍活性
ピロロピラジン誘導体は、抗腫瘍活性を示しています . これは、新しい癌治療薬の開発に使用できることを示唆しています .
キナーゼ阻害活性
ピロロピラジン誘導体は、キナーゼ阻害において活性があることが示されています . キナーゼは、リン酸基を化学的に付加することにより、他のタンパク質を修飾する酵素です(リン酸化)。 タンパク質のリン酸化は、その機能を修飾できるため、キナーゼ阻害剤は、癌などの疾患の治療に使用できます .
医薬品中間体
特定の化合物「2-ベンジル-6,7-ジヒドロ-5H-ピロロ-[3,4-d]ピリミジン-4-オール」は、医薬品中間体として使用されます . これは、他の医薬品化合物の合成に使用されることを意味します .
特定の酵素に対する阻害効果
「2-ベンジル-6,7-ジヒドロ-5H-ピロロ-[3,4-d]ピリミジン-4-オール」に類似したいくつかの新規化合物は、特定の酵素に対して良好な阻害効果を示し、IC50値は0.057±0.003〜3.646±0.203μMの範囲です . これは、これらの酵素を阻害することによって機能する新しい薬物の開発に使用できることを示唆しています .
作用機序
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1), a key regulator of necroptosis .
Mode of Action
It’s suggested that similar compounds bind to the allosteric pocket of ripk1, serving as a type iii inhibitor .
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of necroptosis, a form of programmed cell death .
Pharmacokinetics
In vivo pharmacokinetic studies were performed on a similar compound, which determined its oral exposure .
Result of Action
Similar compounds have demonstrated potent anti-necroptotic activity in both human and mouse cellular assays .
実験室実験の利点と制限
The main advantage of using 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol in laboratory experiments is its low cost and ease of synthesis. 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol can be synthesized relatively quickly and inexpensively, making it an attractive option for laboratory experiments. However, there are some limitations to using 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol in laboratory experiments. 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, some of the effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol may not be reproducible in laboratory experiments due to its complex structure.
将来の方向性
There are several potential future directions for the study of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol. First, further research should be conducted to better understand the mechanism of action of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol. Additionally, further research should be conducted to better understand the long-term effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol on biochemical and physiological processes. Finally, further research should be conducted to explore the potential applications of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol in medicinal chemistry, pharmacology, and biochemistry.
生化学分析
Biochemical Properties
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol plays a significant role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, such as ATR kinase, which is involved in DNA damage response . The compound interacts with ATR kinase by binding to its active site, thereby inhibiting its activity. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is essential for the survival of replicating cells under stress conditions .
Cellular Effects
The effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased cell death . Additionally, it influences cell signaling pathways by modulating the activity of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol exerts its effects through several mechanisms. It binds to the active site of ATR kinase, inhibiting its activity and preventing the phosphorylation of downstream targets involved in DNA repair . This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells . The compound also modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of ATR kinase activity and continued induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits ATR kinase activity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of ATR kinase and induction of apoptosis . Careful dosage optimization is necessary to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of ATR kinase affects the DNA damage response pathway, resulting in altered cellular metabolism and reduced cell proliferation . Additionally, it may influence other metabolic pathways by modulating the activity of key regulatory enzymes .
Transport and Distribution
Within cells and tissues, 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability . It tends to accumulate in specific cellular compartments, where it exerts its inhibitory effects on ATR kinase and other targets .
Subcellular Localization
The subcellular localization of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It predominantly localizes to the nucleus, where it interacts with ATR kinase and other nuclear proteins involved in DNA repair and cell cycle regulation . This localization is essential for its role in inhibiting ATR kinase and inducing apoptosis in cancer cells .
特性
IUPAC Name |
2-benzyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-10-7-14-8-11(10)15-12(16-13)6-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKUHZRHYRQRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


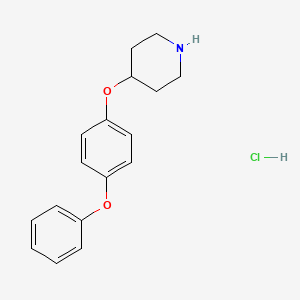
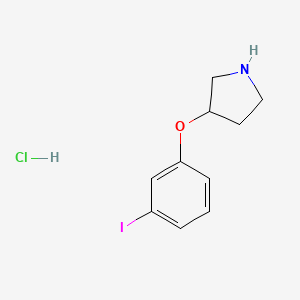
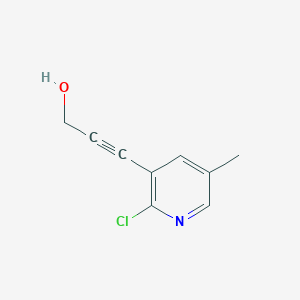

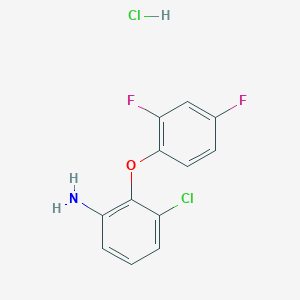
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
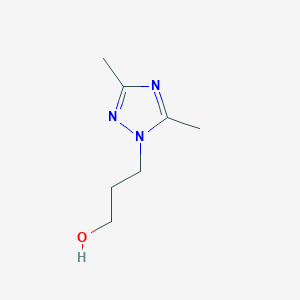
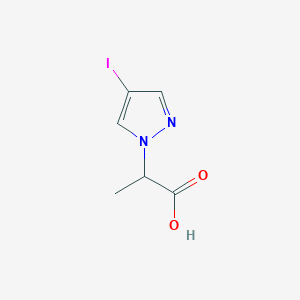
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)

![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
